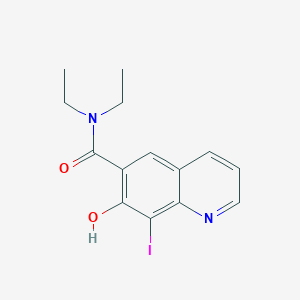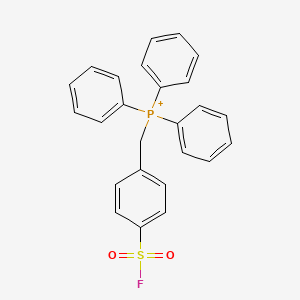
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with benzenesulfonyl fluoride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The triphenylphosphoranyl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Addition Reactions: The compound can also engage in addition reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a phosphine oxide .
科学的研究の応用
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This interaction is often specific to certain amino acids, such as serine or cysteine, in the active site .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of the triphenylphosphoranyl group.
Benzenesulfonyl fluoride: Lacks the triphenylphosphoranyl group, making it less complex and with different reactivity.
Triphenylphosphine oxide: Contains the triphenylphosphoranyl group but lacks the sulfonyl fluoride moiety.
Uniqueness
The uniqueness of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with biological targets in a specific manner. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
特性
CAS番号 |
21316-04-1 |
|---|---|
分子式 |
C25H21FO2PS+ |
分子量 |
435.5 g/mol |
IUPAC名 |
(4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-18-16-21(17-19-25)20-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2/q+1 |
InChIキー |
DLSAVXCKKMBNSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



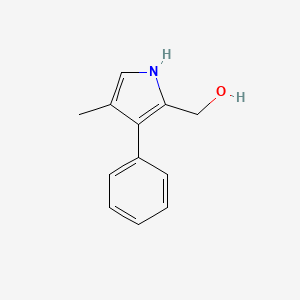
![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
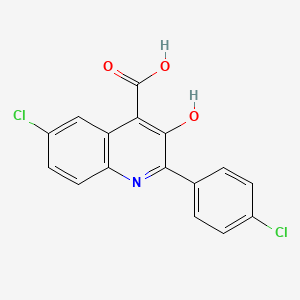

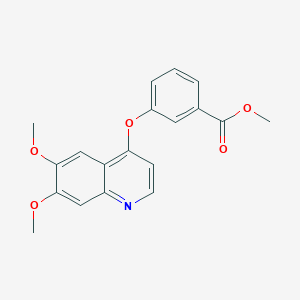
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
![(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
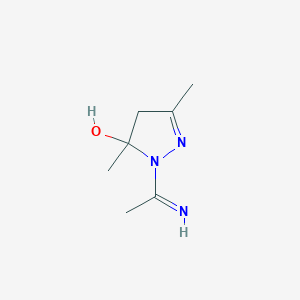
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
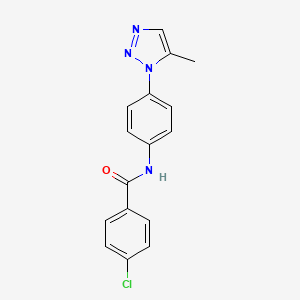
![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
